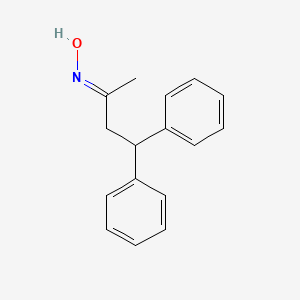

4,4-diphenyl-2-butanone oxime

Description

4,4-Diphenyl-2-butanone oxime is a specialized oxime derivative characterized by two phenyl groups attached to the fourth carbon of the butanone backbone. This structural configuration enhances its steric bulk and hydrophobicity, making it a candidate for applications requiring strong intermolecular interactions, such as enzyme inhibition. The compound is synthesized via bromination of 4,4-diphenyl-2-butanone followed by nucleophilic substitution with hydroxylamine to form the oxime moiety . Its crystalline structure (orthorhombic space group Pbc2) and density (1.675 g·cm⁻³) align with other stabilized oxime derivatives, as reported in crystallographic studies .

Properties

IUPAC Name |

(NE)-N-(4,4-diphenylbutan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13(17-18)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXVKWDFDWUPQB-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Cyclocondensation Reactions

-

Hydrazine-based synthesis : A common method involves reacting arylhydrazines (e.g., phenylhydrazine) with α,β-unsaturated carbonyl compounds (e.g., methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate) under acidic conditions. This forms pyrazoline intermediates, which undergo oxidative aromatization to yield the target pyrazole .

-

Catalytic approaches : Copper triflate or zinc triflate catalysts enable efficient one-pot synthesis via cyclocondensation between chalcones and arylhydrazines, with yields up to 82% .

Dipolar Cycloaddition

-

1,3-Dipolar cycloaddition : Ethyl α-diazoacetate reacts with phenylpropargyl compounds in the presence of zinc triflate, forming pyrazoles in high yields (e.g., 89%) .

-

Acetylenedicarboxylate reactions : Dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate) react with hydrazide acids (e.g., furan-2-carbohydrazide) and triphenylphosphine to produce substituted pyrazoles .

Alternative Methods

-

Hydrazonoyl halide chemistry : Reactions with semicarbazide or hydrazonoyl halides under alkaline conditions yield pyrazole derivatives via cyclization .

-

Furan-2-aldehyde derivatives : Condensation with cyanoacetylhydrazine followed by heterocyclization with hydrazine or phenylhydrazine produces pyrazole derivatives .

Chemical Reactivity

The compound exhibits diverse reactivity due to its pyrazole and furan-2-carbonyl moieties.

Cycloaddition Reactions

-

[3 + 2] Cycloaddition : The compound participates in dipolar cycloadditions with 1,3-dipoles (e.g., hydrazones) to form fused heterocycles .

-

[4 + 2] Cycloaddition : Allenoylpyrazole intermediates generated via Cu(II)-catalyzed isomerization undergo enantioselective [4 + 2] cycloadditions with dienes .

Condensation and Cyclization

-

Hydrazide reactions : Reaction with hydrazine hydrate or phenylhydrazine forms pyrazole-3-carbohydrazides, which undergo further cyclization to yield 1,3,4-oxadiazoles or sulfonamides .

-

β-Keto ester reactivity : The compound’s β-keto ester functionality enables nucleophilic attacks, leading to coupling with amines or aldehydes.

Oxidation and Isomerization

-

Oxidative aromatization : Pyrazoline intermediates derived from cyclocondensation reactions are oxidized in situ to form aromatic pyrazoles .

-

Catalytic isomerization : Chiral π–Cu(II) catalysts induce isomerization of N-(3-butynoyl)pyrazoles to allenoyl derivatives, which participate in site-selective cycloadditions .

Characterization and Structural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Thermal Stability

A critical comparison involves oximes with varying substituents:

- Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C, stabilized by extensive hydrogen bonding .

- 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Lower decomposition temperature (247.6°C), attributed to fewer stabilizing interactions .

- 4-Phenyl-2-butanone oxime: A mono-phenyl analogue (CAS 2550-26-7) with reduced steric bulk.

| Compound | Decomposition Temp. (°C) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4,4-Diphenyl-2-butanone oxime | Not reported | 268.33 (estimated) | Two phenyl groups, oxime group |

| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | 246.19 | Tetrazole rings, H-bond network |

| 4-Phenyl-2-butanone oxime | N/A | 163.21 (estimated) | Single phenyl group |

Q & A

Q. What are the recommended synthetic routes for 4,4-diphenyl-2-butanone oxime and its derivatives?

Methodological Answer: A validated synthesis pathway involves bromination of 4,4-diphenyl-2-butanone followed by nucleophilic displacement with imidazole to yield derivatives like 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone (QC-308). Key steps include:

- Bromination : Reacting 4,4-diphenyl-2-butanone with bromine under controlled conditions to introduce a bromo group at the α-position.

- Nucleophilic substitution : Replacing the bromo group with imidazole to form the oxime derivative.

Critical parameters include temperature control (0–5°C for bromination) and solvent selection (e.g., THF for displacement reactions). Purity is confirmed via HPLC (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Respiratory protection : For powder handling, use NIOSH-approved P95 respirators if local exhaust ventilation is insufficient.

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers). Waste must be segregated and disposed via certified hazardous waste services .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Confirm molecular structure via - and -NMR to identify phenyl groups and oxime protons.

- Mass spectrometry (MS) : Determine molecular weight (e.g., 252.31 g/mol for derivatives) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures to study binding modes in enzyme complexes (e.g., hydrophobic "double-clamp" interactions in hHO-1 inhibition) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: A 2 factorial design can evaluate variables like temperature, solvent polarity, and catalyst concentration. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 0 | 25 |

| Solvent (Dielectric Constant) | THF (7.5) | DMF (37.7) |

| Catalyst (mol%) | 1 | 5 |

Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. This approach reduces experimental runs while maximizing data robustness .

Q. How to resolve contradictions in stability data for this compound?

Methodological Answer:

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify byproducts.

- Comparative studies : Cross-reference results with structurally similar oximes (e.g., 4-phenyl-4-(phenylimino)butan-2-one oxime) to isolate compound-specific instability factors .

Q. What molecular features of this compound enhance its enzyme inhibitory activity?

Methodological Answer:

- Hydrophobic interactions : The two phenyl groups occupy distinct hydrophobic pockets in enzymes (e.g., hHO-1), as shown via X-ray crystallography.

- Oxime flexibility : The oxime group allows conformational adaptability, improving binding kinetics.

- Structure-activity relationship (SAR) : Derivatives with electron-withdrawing substituents on phenyl rings show enhanced potency (IC values <5 µM) .

Q. How can computational modeling predict reactivity and optimize derivatives of this compound?

Methodological Answer:

- Density functional theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate binding affinities with target enzymes (e.g., hHO-1) using software like AutoDock Vina.

- Machine learning (ML) : Train models on existing SAR data to prioritize synthesis of high-potential derivatives. Tools like COMSOL Multiphysics integrate reaction kinetics for process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.